2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique molecular structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate aniline derivative under basic conditions to form the benzenesulfonyl intermediate.
Introduction of the methoxy group: The intermediate is then reacted with methoxy aniline in the presence of a suitable catalyst to introduce the methoxy group.
Formation of the final compound: The final step involves the reaction of the intermediate with 3-chloro-2-methylphenyl acetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chloro-methylphenyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfonamide or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups such as the methoxy or chloro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an anticancer and antimicrobial agent. Its ability to inhibit specific enzymes involved in disease processes makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. For example, inhibition of carbonic anhydrase IX (CA IX) can disrupt cellular pH regulation and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)benzenesulfonamide: This compound shares the benzenesulfonyl and chloro-methylphenyl groups but lacks the methoxyanilino group.
N-Fluorobenzenesulfonimide: This compound contains a benzenesulfonyl group but differs in its fluorine substitution.
Uniqueness
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyanilino group, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(3-chloro-2-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-18(23)11-8-12-19(16)24-22(26)15-25(20-13-6-7-14-21(20)29-2)30(27,28)17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQKAHXTBDLDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.